

Structural activity relationship (SAR) studies of Mycobacterium Tuberculosis-IN-5 analogs

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Compound of Interest

Compound Name: *Mycobacterium Tuberculosis-IN-5*

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Navigating the Structural Landscape of Anti-Tubercular Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless global health threat posed by *Mycobacterium tuberculosis* (Mtb), particularly with the rise of drug-resistant strains, necessitates the continuous exploration and development of novel therapeutics. A cornerstone of this endeavor is the systematic investigation of Structural Activity Relationships (SAR), which elucidates how the chemical structure of a compound influences its biological activity. This guide provides a comparative analysis of SAR studies on various analogs targeting Mtb, offering insights gleaned from experimental data and outlining the methodologies employed in their evaluation. While specific data for a compound designated "IN-5" is not publicly available, this guide synthesizes findings from diverse classes of anti-tubercular agents, providing a robust framework for understanding the principles of anti-tubercular drug design.

Comparative Analysis of Anti-Tubercular Compound Analogs

The following tables summarize the quantitative SAR data for different classes of compounds investigated for their anti-mycobacterial activity. The data highlights the impact of specific structural modifications on the Minimum Inhibitory Concentration (MIC), a key measure of a compound's potency.

Table 1: SAR of Isoniazid (INH) Analogs and Hybrids

Isoniazid is a frontline anti-tubercular drug that inhibits mycolic acid biosynthesis.[\[1\]](#)[\[2\]](#) SAR studies on INH analogs aim to overcome resistance and enhance potency.

Compound Class	Modification	Key Findings	MIC Range (µg/mL)	Reference
Quinoline-Isoniazid Hybrids	Addition of a quinoline moiety tethered by a 1,2,3-triazole linker.	Exhibited high activity against <i>M. tuberculosis</i> . [1]	0.25–0.50	[1]
Isatin–INH Hybrids	Hybridization of isatin with isoniazid.	Potent against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]	Not specified	[1]
Organometallic Acylhydrazone	Replacement of a hydrogen atom with a methyl group on the acylhydrazone moiety.	Significantly increased anti-tubercular activity.	Not specified	[1]
General INH Analogs	Deletion or isomerization of the pyridyl nitrogen, replacement of the pyridine ring, or modification of the hydrazide moiety.	Abolished anti-tubercular activity.[3]	Inactive	[3]
2-substituted INH	Substitution at the 2-position of the pyridine ring (e.g., 2-methyl-INH).	Maintained antimycobacterial activity comparable to INH.[3]	Comparable to INH	[3]

Table 2: SAR of 1-(5-isoquinolinesulfonyl)piperazine Analogs

These compounds target the inosine-5'-monophosphate dehydrogenase (IMPDH) in *M. tuberculosis*.^[4]

Compound ID	Modification	Key Findings	IC50 against MtbIMPDH (µM)	Whole-cell MIC (µM)	Reference
Compound 1	Parent compound	Identified as a potent inhibitor.	Not specified	Not specified	[4]
Compound 21	Benzylurea derivative	Showed activity against both wild-type and a resistant mutant of M. tuberculosis.	Not specified	Not specified	[4]
Compound 47	Not specified	Showed improved IC50 against MtbIMPDH and maintained on-target whole-cell activity.	Improved	Maintained	[4]
Fasudil analog	Lacks the cyclohexyl group.	No MIC against M. tuberculosis, highlighting the critical role of the cyclohexyl group.	Not applicable	Inactive	[4]

Table 3: SAR of Other Heterocyclic Compounds

Various heterocyclic scaffolds are being explored as potential anti-tubercular agents.

Compound Class	Target	Key SAR Findings	MIC Range	Reference
Pyrazolo[1,5-a]pyrimidin-7-ones	DXS	A trifluoromethyl group at the 2-position and an electron-donating group on the 3-phenyl ring are preferred. An aromatic ring at the 5-position is required for activity.[5]	IC50 of ~10 µM for the best inhibitors.	[5]
Carboxamides	Not specified	Iodine substitution at position 3 of the benzene ring is important for antimycobacteria I activity.[2]	<2 mg/L for active derivatives.	[2]
Aminoquinazolinones	Glycerol metabolism	A sulfoxide at the 6-position and secondary or tertiary amino groups at the 2-position maintained potency.[6]	MIC90 of 1.4 - 2.89 µM for potent analogs.	[6]
Hydrazide Derivatives with 1,3,4-Oxadiazole	InhA	Showed high activity against M. tuberculosis H37Ra and some drug-resistant strains. [7]	4 - 8 µg/mL	[7]

Imidazo[1,5-a]quinolines (Zinc-complexes)	Not specified	Metal complexation significantly increased inhibitory activity and reduced cytotoxicity. [8]	IC90 of 7.7 and 17.7 μ M for the most active complexes.	[8]
N-phenylindole Derivatives	Pks13	Introduction of hydrophobic groups at the para-position of the N-phenyl ring resulted in considerable anti-TB activity. [9]	0.0625 - 0.125 μ g/mL for potent compounds.	[9]
Aurone Analogs	Chorismate synthase	Identified six derivatives with significant inhibitory effects against Mtb growth in vitro. [10]	6.25 - 50 μ M	[10]

Experimental Protocols

The evaluation of anti-tubercular compounds involves a series of standardized in vitro and in vivo assays.

1. In Vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against *M. tuberculosis*.[\[9\]](#)

- **Bacterial Strain:** *Mycobacterium tuberculosis* H37Rv (ATCC 27294) is the standard strain used.

- Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
- Procedure:
 - The test compounds are serially diluted in a 96-well microplate.
 - A standardized inoculum of *M. tuberculosis* H37Rv is added to each well.
 - The plates are incubated at 37°C for 5-7 days.
 - A mixture of Alamar Blue and Tween 80 is added to each well.
 - The plates are incubated for another 24 hours.
 - A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

2. In Vitro Cytotoxicity Assay

This assay is crucial to assess the selectivity of the compounds by determining their toxicity against mammalian cells.

- Cell Line: A human cell line such as HepG2 (liver), Vero (kidney), or THP-1 (monocyte) is commonly used.[\[10\]](#)
- Procedure:
 - Cells are seeded in a 96-well plate and incubated to allow for attachment.
 - The cells are then treated with various concentrations of the test compounds.
 - After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric assay such as MTT or resazurin.
 - The concentration of the compound that inhibits 50% of cell growth (IC50 or CC50) is determined.

- Selectivity Index (SI): The ratio of CC50 to MIC is calculated to determine the compound's therapeutic window. A higher SI value is desirable.

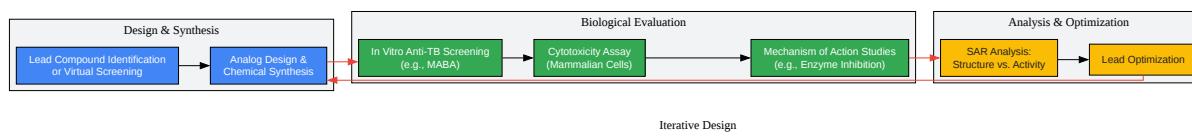
3. Enzyme Inhibition Assays

For compounds with a known target, enzyme inhibition assays are performed to confirm the mechanism of action.

- Example (InhA inhibition): The activity of the enoyl-ACP reductase (InhA) is measured spectrophotometrically by monitoring the oxidation of NADH.
- Procedure:
 - The purified enzyme is incubated with the test compound at various concentrations.
 - The substrate and NADH are added to initiate the reaction.
 - The decrease in absorbance at 340 nm is monitored over time.
 - The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Visualizing the SAR Workflow

The process of conducting a structural activity relationship study can be visualized as a cyclical workflow, from initial compound design to biological evaluation and subsequent optimization.



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Caption: A typical workflow for a Structural Activity Relationship (SAR) study in anti-tubercular drug discovery.

This guide underscores the importance of systematic SAR studies in the quest for new anti-tubercular drugs. By understanding the intricate relationship between chemical structure and biological function, researchers can rationally design more potent, selective, and less toxic therapeutic agents to combat the global challenge of tuberculosis.

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